3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure
3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure
An In-depth Technical Guide to Dihydroxy-Dimethoxychalcones for Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is a key pharmacophore that contributes to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4]
While the specific isomer 3,2'-Dihydroxy-4,4'-dimethoxychalcone is not extensively documented in scientific literature, this technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activities of closely related dihydroxy-dimethoxychalcone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core structure of a chalcone (B49325) is 1,3-diphenyl-2-propen-1-one. The two aromatic rings are designated as Ring A (attached to the carbonyl group) and Ring B. The numbering of the carbon atoms in Ring A is primed (2', 3', 4', etc.), while the numbering in Ring B is unprimed (2, 3, 4, etc.).
Below is a table summarizing the structures and physicochemical properties of several dihydroxy-dimethoxychalcone isomers and related compounds found in the literature.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| (E)-2'-Hydroxy-3,4-dimethoxychalcone | [Image of (E)-2'-Hydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₄ | 284.31 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[5] |
| 2',4'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',4'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one[6] |
| 2,3-Dimethoxy-2',4'-dihydroxychalcone | [Image of 2,3-Dimethoxy-2',4'-dihydroxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one[7] |
| 2',6'-Dihydroxy-3,4-dimethoxychalcone | [Image of 2',6'-Dihydroxy-3,4-dimethoxychalcone structure] | C₁₇H₁₆O₅ | 300.30 | (2E)-1-(2,6-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
| 2',3-Dihydroxy-4-methoxychalcone | [Image of 2',3-Dihydroxy-4-methoxychalcone structure] | C₁₆H₁₄O₄ | 270.28 | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[8] |
Synthesis of Dihydroxy-Dimethoxychalcones
The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][10] This reaction involves the base-catalyzed aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone.[9][10]
General Synthesis Workflow
Experimental Protocols
Protocol 1: Conventional Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone
This protocol is adapted from the synthesis of similar hydroxy chalcones.[11]
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Reactant Preparation: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 mmol) and 3,4-dimethoxybenzaldehyde (B141060) (1 mmol) in ethanol (B145695) (15 mL).
-
Reaction Initiation: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise until a precipitate forms.
-
Reaction Progression: Continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
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Purification: Filter the crude product, wash with cold water until the washings are neutral, and then purify by recrystallization from ethanol to yield the pure chalcone.
Protocol 2: Green Synthesis of Chalcones by Grinding Technique
This solvent-free method offers a more environmentally friendly approach with shorter reaction times and often higher yields.[11][12]
-
Reactant Preparation: In a mortar, place 2,6-dihydroxyacetophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and solid NaOH (1.2 mmol).
-
Reaction: Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.[11][12]
-
Product Isolation: After grinding, add cold water to the mixture and neutralize with a 10% (v/v) solution of cold HCl.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-dihydroxy-3,4-dimethoxychalcone.[11]
Spectroscopic Characterization
The structure of synthesized chalcones is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Spectroscopic Data for a Representative Chalcone: (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| ¹H NMR | The ¹H NMR spectrum of a chalcone typically shows characteristic signals for the α and β vinyl protons as doublets with a coupling constant of around 15 Hz, confirming the trans configuration. Aromatic protons appear in the downfield region, and the methoxy (B1213986) groups show singlets around 3.8-3.9 ppm. The hydroxyl proton signal is also observable. |
| ¹³C NMR | The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 170-195 ppm.[11] Signals for the methoxy carbons appear around 56 ppm. The α and β vinyl carbons and the aromatic carbons can also be assigned. |
| Infrared (IR) | The IR spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹. A broad band for the hydroxyl group (-OH) is observed around 3200-3600 cm⁻¹. Bands for aromatic C-H and C=C stretching are also present. |
Biological Activities of Dihydroxy-Dimethoxychalcones
Dihydroxy-dimethoxychalcones and related derivatives have been reported to exhibit a range of biological activities.
| Biological Activity | Compound/Derivative | Assay/Model | Results (e.g., IC₅₀, MIC) | Reference |
| Anticancer | 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Multiple Myeloma Cell Lines (U266) | IC₅₀ = 15.02 µM | |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Breast Cancer Cell Lines | Induces autophagy and mitochondrial apoptosis | [1] | |
| Anti-inflammatory | 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | LPS-stimulated Macrophages | Reduced IL-1β, TNF, and nitrite (B80452) levels | |
| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW264.7 cells | Reduced NO, PGE2, and inflammatory cytokines | [13] | |
| Antioxidant | 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH radical scavenging assay | Highest antioxidant activity among tested derivatives | [14] |
| Dihydroxylated Chalcones | DPPH radical scavenging assay | 80-90% of control at 50 µM | [15] | |
| Antitubercular | (E)-3″,2′,4′-Trihydroxy-3′-methoxychalcone | Mycobacterium tuberculosis H37Rv | MIC = 174.80 µM | [4] |
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Several chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway.[16]
Conclusion
While direct information on 3,2'-Dihydroxy-4,4'-dimethoxychalcone is scarce, the broader class of dihydroxy-dimethoxychalcones represents a promising area of research for drug discovery. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse analogues for structure-activity relationship studies. The documented anticancer, anti-inflammatory, and antioxidant properties of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of isomers, including the titular compound, is warranted to fully explore their therapeutic potential.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-3,4-dimethoxychalcone | C17H16O5 | CID 5953849 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 2',3-Dihydroxy-4-methoxychalcone | C16H14O4 | CID 5743235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
